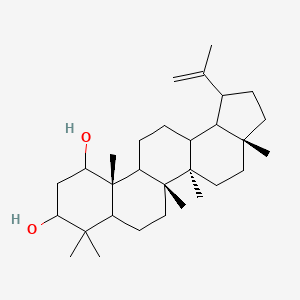

3-Epiglochidiol

Descripción

Propiedades

Fórmula molecular |

C30H50O2 |

|---|---|

Peso molecular |

442.7 g/mol |

Nombre IUPAC |

(3aR,5aR,5bR,11aR)-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-9,11-diol |

InChI |

InChI=1S/C30H50O2/c1-18(2)19-11-13-27(5)15-16-28(6)20(25(19)27)9-10-22-29(28,7)14-12-21-26(3,4)23(31)17-24(32)30(21,22)8/h19-25,31-32H,1,9-17H2,2-8H3/t19?,20?,21?,22?,23?,24?,25?,27-,28-,29-,30+/m1/s1 |

Clave InChI |

SWEUJTWPRYKNNX-QFBBNHBNSA-N |

SMILES isomérico |

CC(=C)C1CC[C@]2(C1C3CCC4[C@]([C@@]3(CC2)C)(CCC5[C@@]4(C(CC(C5(C)C)O)O)C)C)C |

SMILES canónico |

CC(=C)C1CCC2(C1C3CCC4C(C3(CC2)C)(CCC5C4(C(CC(C5(C)C)O)O)C)C)C |

Origen del producto |

United States |

Foundational & Exploratory

3-Epiglochidiol: A Technical Guide on its Natural Source, Discovery, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Epiglochidiol, a lupane-type pentacyclic triterpenoid (B12794562), is a naturally occurring phytochemical that has garnered interest within the scientific community. This technical guide provides an in-depth overview of its natural source, discovery, and the experimental methodologies employed for its isolation and characterization. Quantitative data are summarized for clarity, and key experimental workflows are visualized to facilitate a comprehensive understanding for researchers in natural product chemistry and drug development.

Natural Source and Discovery

This compound, chemically identified as Lup-20(29)-ene-1β,3α-diol, was first discovered and isolated from the leaves of Glochidion puberum , a plant belonging to the Phyllanthaceae family. This genus, Glochidion, is known for its rich diversity of phytochemicals, including a variety of triterpenoids. The initial isolation and structure elucidation of this compound, along with its stereoisomer glochidiol (B20532) (Lup-20(29)-ene-1α,3β-diol), were reported in the early 1970s. These findings have since been corroborated by further phytochemical investigations of various Glochidion species. While Glochidion puberum is the primary reported source, related triterpenoids have been isolated from other species such as Glochidion zeylanicum, Glochidion wrightii, and Glochidion multiloculare, suggesting that this compound may also be present in these or other related species.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Chemical Formula | C₃₀H₅₀O₂ | N/A |

| Molecular Weight | 442.72 g/mol | N/A |

| CAS Number | 29028-10-2 | [1] |

| Appearance | Needles | N/A |

| Melting Point | 242-243 °C | N/A |

| Optical Rotation | [α]D +18° (in CHCl₃) | N/A |

Experimental Protocols

The following sections detail the methodologies for the extraction, isolation, and structure elucidation of this compound based on established phytochemical techniques.

Extraction and Isolation

The isolation of this compound from its natural source, Glochidion puberum, involves a multi-step process combining extraction and chromatographic techniques.

-

Plant Material Collection and Preparation: The leaves of Glochidion puberum are collected, air-dried, and then pulverized to a fine powder to maximize the surface area for solvent extraction.

-

Solvent Extraction: The powdered plant material is subjected to exhaustive extraction with a suitable organic solvent, typically methanol (B129727) or ethanol, at room temperature over an extended period. This process yields a crude extract containing a complex mixture of phytochemicals.

-

Fractionation: The crude extract is then concentrated under reduced pressure and subjected to solvent-solvent partitioning to separate compounds based on their polarity. A common scheme involves partitioning the extract between methanol-water and n-hexane, followed by further partitioning of the aqueous methanol fraction with chloroform (B151607) or ethyl acetate (B1210297). The triterpenoids, including this compound, are typically enriched in the less polar fractions (e.g., chloroform or ethyl acetate).

-

Chromatographic Separation: The enriched fraction is then subjected to a series of chromatographic separations to isolate the individual compounds.

-

Column Chromatography: The fraction is first separated by column chromatography over silica (B1680970) gel, eluting with a gradient of increasing polarity, often using solvent systems such as n-hexane-ethyl acetate or chloroform-methanol. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Preparative Thin Layer Chromatography (pTLC): Fractions containing compounds with similar TLC profiles are further purified by pTLC on silica gel plates, using a suitable solvent system to achieve separation of closely related isomers like glochidiol and this compound.

-

Crystallization: The purified fraction containing this compound is then crystallized from a suitable solvent, such as a mixture of chloroform and methanol, to yield the pure compound as needles.

-

A generalized workflow for the isolation of this compound is depicted in the following diagram.

Structure Elucidation

The determination of the chemical structure of this compound was accomplished through a combination of spectroscopic techniques and chemical transformations.

-

Spectroscopic Analysis:

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound reveals the presence of hydroxyl (-OH) functional groups.

-

Mass Spectrometry (MS): Mass spectral analysis provides the molecular weight and fragmentation pattern of the molecule, which helps in determining the molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are crucial for elucidating the detailed carbon-hydrogen framework of the molecule. The chemical shifts, coupling constants, and signal multiplicities provide information about the connectivity of atoms and the stereochemistry of the molecule. The key distinguishing features in the ¹H NMR spectrum that differentiate this compound from its isomer glochidiol are the signals for the protons at C-1 and C-3.

-

-

Chemical Derivatization: To confirm the presence and nature of the hydroxyl groups, this compound can be acetylated using acetic anhydride (B1165640) in pyridine (B92270) to form its diacetate derivative. The analysis of the NMR and mass spectra of the diacetate derivative provides further confirmation of the structure.

The logical relationship for the structure elucidation process is illustrated below.

Biological Activity

While extensive research has been conducted on the biological activities of lupane-type triterpenoids in general, specific studies on this compound are limited. The broader class of compounds, including the closely related lupeol (B1675499) and betulinic acid, has demonstrated a wide range of pharmacological effects.[2] These activities include anti-inflammatory, anti-cancer, and anti-microbial properties.[2][3]

The anti-cancer activity of many lupane (B1675458) triterpenoids is often attributed to the induction of apoptosis in cancer cells through the mitochondrial pathway.[2] Given the structural similarity, it is plausible that this compound may exhibit similar biological activities. However, further dedicated studies are required to fully elucidate the specific pharmacological profile and potential therapeutic applications of this compound. Preliminary comparative studies have suggested that the stereochemistry at the C-1 and C-3 positions can influence the potency of the biological activity.

Conclusion

This compound is a naturally occurring lupane-type triterpenoid isolated from Glochidion puberum. Its discovery and characterization have been achieved through standard phytochemical techniques involving solvent extraction, chromatographic separation, and spectroscopic analysis. While the biological activities of the broader class of lupane triterpenoids are well-documented, further research is needed to specifically investigate the pharmacological potential of this compound. This technical guide provides a foundational understanding for researchers interested in exploring this and other related natural products for potential drug discovery and development.

References

The Uncharted Path: Elucidating the Biosynthetic Pathway of 3-Epiglochidiol in Glochidion Species

A Technical Guide for Researchers and Drug Development Professionals

Abstract

3-Epiglochidiol (B109229), a lupane-type triterpenoid (B12794562) found in plants of the Glochidion genus, has garnered interest for its potential pharmacological activities. However, the biosynthetic pathway responsible for its production in these plants remains largely uncharacterized. This technical guide synthesizes the current understanding of triterpenoid biosynthesis to propose a putative pathway for this compound formation. We provide a detailed overview of the likely enzymatic steps, from central carbon metabolism to the final specialized product. Furthermore, this document outlines established experimental protocols for the identification and characterization of the enzymes involved, offering a roadmap for future research in this area. Diagrams illustrating the proposed pathway and experimental workflows are included to facilitate comprehension. This guide is intended to be a valuable resource for researchers in natural product biosynthesis, plant biochemistry, and drug discovery, aiming to accelerate the elucidation of this novel biosynthetic route and unlock the potential for metabolic engineering of this compound and related compounds.

Introduction

Triterpenoids are a large and structurally diverse class of natural products derived from a C30 precursor, 2,3-oxidosqualene (B107256).[1][2][3] Within this class, lupane-type triterpenoids, characterized by a five-ring carbon skeleton, exhibit a wide range of biological activities. Glochidion species are known to produce a variety of triterpenoids, including glochidiol (B20532) and its stereoisomer, this compound. While the chemical structures of these compounds are known, the genetic and biochemical basis of their synthesis is yet to be fully elucidated. Understanding the biosynthetic pathway of this compound is crucial for several reasons. It can provide insights into the evolution of specialized metabolic pathways in plants, enable the discovery of novel enzymes with potential applications in biocatalysis, and pave the way for the sustainable production of this and other valuable triterpenoids through metabolic engineering in microbial or plant hosts.

This guide presents a hypothetical biosynthetic pathway for this compound, drawing parallels with well-characterized triterpenoid biosynthetic pathways in other plant species. We also provide a comprehensive overview of the experimental methodologies required to validate this proposed pathway.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to proceed through three major stages:

-

Formation of the Triterpenoid Precursor, 2,3-Oxidosqualene: This stage involves the universal pathways of terpenoid biosynthesis.

-

Cyclization to the Lupane (B1675458) Skeleton: A specific oxidosqualene cyclase (OSC) catalyzes the formation of the characteristic five-ring structure of lupane triterpenoids.

-

Tailoring of the Lupane Skeleton: A series of post-cyclization modifications, primarily oxidations and reductions, lead to the final product, this compound.

Stage 1: From Central Metabolism to 2,3-Oxidosqualene

Like all terpenoids, the biosynthesis of this compound begins with the formation of the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). In plants, these precursors are synthesized via two independent pathways: the mevalonate (B85504) (MVA) pathway, which is active in the cytosol, and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, located in the plastids.[1][2] For triterpenoid biosynthesis, the MVA pathway is the primary source of IPP and DMAPP.

These C5 units are sequentially condensed to form geranyl pyrophosphate (GPP; C10) and then farnesyl pyrophosphate (FPP; C15). Two molecules of FPP are then joined head-to-head by squalene (B77637) synthase (SQS) to produce squalene (C30). Subsequently, squalene epoxidase (SQE) catalyzes the stereospecific epoxidation of squalene to form 2,3-oxidosqualene.

Stage 2: Cyclization of 2,3-Oxidosqualene to Lupeol (B1675499)

The first committed step in the biosynthesis of lupane-type triterpenoids is the cyclization of 2,3-oxidosqualene. This complex reaction is catalyzed by a specific class of oxidosqualene cyclases (OSCs), namely lupeol synthases (LUS). LUS directs the folding of the linear squalene chain to form the pentacyclic lupane skeleton, resulting in the formation of lupeol. The identification and characterization of a LUS gene in Glochidion species is a critical first step in elucidating the this compound pathway.

Stage 3: Proposed Post-Cyclization Modifications

The conversion of lupeol to this compound requires a series of tailoring reactions. Based on the structural differences between lupeol and this compound, we propose the following sequence of enzymatic modifications:

-

Hydroxylation at C-1: The first step is likely a hydroxylation at the C-1 position of lupeol. This reaction is predicted to be catalyzed by a cytochrome P450 monooxygenase (CYP450) . Many CYPs are known to be involved in the oxidative modification of triterpenoid skeletons.

-

Oxidation at C-3: The 3-hydroxyl group of the resulting intermediate, 1-hydroxylupeol, would then be oxidized to a ketone, forming 1-hydroxy-lup-20(29)-en-3-one. This oxidation could be catalyzed by a dehydrogenase .

-

Epimerization at C-3: The final step would be the stereospecific reduction of the 3-keto group to a 3α-hydroxyl group, yielding this compound. This reaction is likely catalyzed by a reductase or a dehydrogenase with specificity for the α-configuration. The epimerization at the C-3 position is a key step that distinguishes the biosynthesis of this compound from that of glochidiol (which has a 3β-hydroxyl group).

Experimental Protocols for Pathway Elucidation

Validating the proposed biosynthetic pathway for this compound requires a multi-pronged approach involving transcriptomics, gene cloning, heterologous expression, and in vitro enzyme assays.

Identification of Candidate Genes

-

Transcriptome Sequencing: The first step is to perform RNA sequencing (RNA-seq) on tissues of a Glochidion species that actively produce this compound. Comparison of gene expression profiles between high- and low-producing tissues can help identify candidate genes.

-

Homology-Based Gene Mining: The transcriptome data can be mined for sequences with homology to known triterpenoid biosynthetic genes from other plants, such as lupeol synthases, cytochrome P450s, and dehydrogenases/reductases.

Functional Characterization of Candidate Genes

-

Gene Cloning and Heterologous Expression: Candidate genes are cloned into expression vectors for heterologous expression in a suitable host system, such as Saccharomyces cerevisiae (yeast) or Nicotiana benthamiana (a model plant). Yeast is a particularly useful host as it has a native MVA pathway that produces FPP, and its genome is well-characterized.

-

In Vivo Product Analysis: The engineered host strains are cultured, and the metabolites produced are extracted and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the product of the expressed enzyme. For example, expressing a candidate lupeol synthase in yeast should result in the production of lupeol.

-

In Vitro Enzyme Assays: For a more detailed characterization, the enzymes can be produced in vitro and their activity assayed using specific substrates. For example, a microsomal fraction containing a heterologously expressed CYP450 can be incubated with lupeol and NADPH to test for C-1 hydroxylation activity.

Quantitative Data Presentation

As experimental data becomes available, it is crucial to present it in a clear and structured format. The following tables provide templates for organizing quantitative data from enzyme characterization and gene expression studies.

Table 1: Kinetic Parameters of Characterized Enzymes

| Enzyme | Substrate | Apparent Km (µM) | Apparent kcat (s-1) | kcat/Km (M-1s-1) |

| Glochidion LUS | 2,3-Oxidosqualene | |||

| Glochidion CYP1 | Lupeol | |||

| Glochidion DH1 | 1-Hydroxy-lupeol | |||

| Glochidion RED1 | 1-Hydroxy-lup-20(29)-en-3-one |

Table 2: Relative Gene Expression Levels in Glochidion Tissues

| Gene | Leaf (Relative Expression) | Stem (Relative Expression) | Root (Relative Expression) | Flower (Relative Expression) |

| Glochidion LUS | ||||

| Glochidion CYP1 | ||||

| Glochidion DH1 | ||||

| Glochidion RED1 |

Conclusion and Future Outlook

The biosynthesis of this compound in Glochidion species represents an exciting and unexplored area of plant specialized metabolism. The proposed pathway in this guide provides a solid foundation for initiating research into its elucidation. The successful identification and characterization of the enzymes involved will not only contribute to our fundamental understanding of triterpenoid biosynthesis but also provide valuable biocatalytic tools for the production of this compound and other structurally related compounds. Future work should focus on executing the experimental plan outlined here, with an emphasis on integrated 'omics' approaches and robust biochemical characterization. The knowledge gained will be instrumental for the metabolic engineering of high-value triterpenoids in heterologous hosts, ultimately benefiting the pharmaceutical and biotechnology industries.

References

3-Epiglochidiol CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a concise technical summary of 3-Epiglochidiol, a naturally occurring triterpenoid (B12794562). It includes fundamental chemical identifiers and synthesizes the currently available scientific information. While this compound has been identified and isolated, publicly accessible, in-depth studies detailing its biological activities, specific experimental protocols, and associated signaling pathways are limited at this time. This guide presents the foundational knowledge available to date.

Chemical Identity

A clear definition of a chemical compound begins with its unique identifiers and molecular structure. This compound is registered under the following designations:

| Identifier | Value |

| CAS Number | 29028-10-2 |

| Molecular Formula | C₃₀H₅₀O₂ |

Physicochemical Properties

Detailed experimental data on the physicochemical properties of this compound are not extensively reported in readily available literature. As a triterpenoid, it can be inferred to be a crystalline solid with low solubility in water and good solubility in organic solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.

Biological and Pharmacological Profile

Further research is required to elucidate any significant biological effects and to understand the compound's interactions with cellular and molecular targets.

Experimental Methodologies

Detailed experimental protocols for the study of this compound are not available in the current body of scientific literature. Research into its synthesis, isolation, and biological evaluation would necessitate the development and validation of specific methodologies.

A general workflow for the investigation of a natural product like this compound would typically involve the following stages:

Caption: Generalized workflow for natural product research.

Signaling Pathway Interactions

There is currently no published research that specifically identifies or describes the interaction of this compound with any cellular signaling pathways. Elucidating these potential interactions is a critical step for future research to understand its mechanism of action.

A hypothetical workflow for identifying a compound's interaction with a signaling pathway might be as follows:

Caption: Hypothetical workflow for pathway identification.

Conclusion and Future Directions

This compound is a chemically defined triterpenoid with its fundamental identifiers well-established. However, a significant gap exists in the scientific literature regarding its biological activity, experimental protocols, and interactions with cellular signaling pathways. This presents an opportunity for novel research to explore the potential of this natural product. Future studies should focus on comprehensive biological screening, elucidation of its mechanism of action, and evaluation of its therapeutic potential.

A Technical Guide to the Preliminary Biological Screening of 3-Epiglochidiol

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Epiglochidiol, a naturally occurring triterpenoid, has emerged as a compound of interest in the field of drug discovery due to its diverse biological activities. As a likely isomer of the more broadly studied glochidiol, it is part of a class of compounds isolated from plants of the Glochidion genus. Preliminary screenings have revealed its potential as an anticancer, anti-inflammatory, and antimicrobial agent. This technical guide provides a comprehensive overview of the initial biological evaluation of this compound, presenting key quantitative data, detailed experimental protocols, and visualizations of implicated signaling pathways to facilitate further research and development.

Data Presentation: Summary of Biological Activities

The following tables summarize the quantitative data from preliminary biological screenings of glochidiol, which is structurally closely related to this compound and for which more data is currently available.

| Target Organism/Cell Line | Assay Type | Result (IC50/MIC) | Reference(s) |

| Bacillus subtilis | Broth Microdilution | 128 µM | [1] |

| Methicillin-resistant Staphylococcus aureus (MRSA) | Broth Microdilution | 128 µM | [1] |

| Escherichia coli ATCC 25922 (in combination with tetracycline) | Checkerboard Assay (FICI) | 0.5156 (Partially Synergistic) | [1] |

| Pseudomonas aeruginosa ATCC 27853 (in combination with tetracycline) | Checkerboard Assay (FICI) | 0.5313 (Partially Synergistic) | [1] |

Table 1: Antimicrobial Activity of Glochidiol

| Cell Line | Cancer Type | Result (IC50) | Reference(s) |

| NCI-H2087 | Lung Cancer | 4.12 µM | |

| HOP-62 | Lung Cancer | 2.01 µM | |

| NCI-H520 | Lung Cancer | 7.53 µM | |

| HCC-44 | Lung Cancer | 1.62 µM | |

| HARA | Lung Cancer | 4.79 µM | |

| EPLC-272H | Lung Cancer | 7.69 µM | |

| NCI-H3122 | Lung Cancer | 2.36 µM | |

| COR-L105 | Lung Cancer | 6.07 µM | |

| Calu-6 | Lung Cancer | 2.10 µM |

Table 2: Cytotoxic Activity of Glochidiol Against Lung Cancer Cell Lines

| Activity | Assay | Result (IC50) | Reference(s) |

| Tubulin Polymerization Inhibition | In vitro Tubulin Assay | 2.76 µM |

Table 3: Mechanism of Anticancer Activity of Glochidiol

Experimental Protocols

Cytotoxicity Assay: MTT Method

This protocol is a standard method for assessing cell viability and proliferation and is commonly used to determine the cytotoxic effects of compounds on cancer cell lines.

Materials:

-

Target cancer cell lines

-

Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well microplates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 1 × 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.[2]

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours of cell seeding, replace the medium with fresh medium containing different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.[2]

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 1.5-4 hours at 37°C.[2]

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[2]

-

Absorbance Measurement: Shake the plates for 15 minutes on an orbital shaker to ensure complete dissolution of the formazan.[3] Measure the absorbance at a wavelength of 490-570 nm using a microplate reader.[2][4]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

-

Bacterial strains (e.g., S. aureus, E. coli)

-

Mueller-Hinton Broth (MHB)

-

This compound stock solution

-

96-well microplates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Spectrophotometer

Procedure:

-

Preparation of Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Serial Dilution: Perform serial two-fold dilutions of the this compound stock solution in MHB in a 96-well microplate.

-

Inoculation: Add a standardized bacterial inoculum to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. Include a growth control well (broth and inoculum without the compound) and a sterility control well (broth only).

-

Incubation: Incubate the microplate at 37°C for 16-24 hours.[5]

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.[6]

Anti-inflammatory Assay: Carrageenan-Induced Paw Edema

This in vivo assay is a standard model for evaluating the acute anti-inflammatory activity of compounds.

Materials:

-

Rodents (e.g., mice or rats)

-

This compound solution

-

Carrageenan solution (1% w/v in saline)

-

Positive control (e.g., Indomethacin)

-

Vehicle control (e.g., 1% Tween 80 in water)

-

Plethysmometer or digital calipers

Procedure:

-

Animal Grouping and Administration: Divide the animals into groups (control, positive control, and test groups receiving different doses of this compound). Administer the test compound and controls orally or intraperitoneally.

-

Induction of Inflammation: After a specific period (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

-

Paw Volume Measurement: Measure the paw volume of each animal using a plethysmometer or calipers at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of paw edema for each group compared to the control group.

Mandatory Visualizations

Experimental Workflow: Cytotoxicity MTT Assay

Caption: Workflow for determining the cytotoxicity of this compound using the MTT assay.

Signaling Pathway: Postulated Anti-inflammatory Mechanism via NF-κB Inhibition

Extracts from Glochidion species have been shown to ameliorate colitis by blocking the NF-κB signaling pathway.[7] While the direct effect of this compound on this pathway requires further investigation, a postulated mechanism involves the inhibition of key steps in the canonical NF-κB activation cascade.

References

- 1. Antibacterial Activity of Glochidiol from Glochidion eriocarpum Enhanced Tetracycline against Opportunistic Bacteria | Burapha Science Journal [scijournal.buu.ac.th]

- 2. MTT (Assay protocol [protocols.io]

- 3. MTT assay protocol | Abcam [abcam.com]

- 4. merckmillipore.com [merckmillipore.com]

- 5. Validation of a method of broth microdilution for the determination of antibacterial activity of essential oils - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Glochidion ellipticum Wight extracts ameliorate dextran sulfate sodium-induced colitis in mice by modulating nuclear factor kappa-light-chain-enhancer of activated B cells signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Triterpenoids from Glochidion Plants: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The genus Glochidion, belonging to the family Phyllanthaceae, is a rich source of diverse phytochemicals, with triterpenoids being one of the most prominent and pharmacologically significant classes of compounds.[1][2] These complex molecules have garnered considerable attention in the scientific community for their potential therapeutic applications, particularly in oncology. This technical guide provides a comprehensive overview of the triterpenoids isolated from Glochidion plants, with a focus on their cytotoxic activities, underlying mechanisms of action, and the experimental methodologies employed in their discovery and characterization.

Quantitative Analysis of Cytotoxic Activity

A significant number of triterpenoids isolated from various Glochidion species have demonstrated potent cytotoxic effects against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values for some of the most active compounds are summarized in the tables below, providing a comparative view of their efficacy.

Triterpenoid (B12794562) Saponins (B1172615) from Glochidion eriocarpum

| Compound | HL-60 | HT-29 | MCF-7 | SK-OV-3 | HCT-116 | Reference |

| Glochierioside A | 5.5 µM | 6.8 µM | 29.1 µM | 22.7 µM | - | [3][4] |

| Glochierioside B | 6.6 µM | 18.6 µM | 36.1 µM | 16.0 µM | - | [3] |

| Compound 1 | 4.51-6.33 µM | - | - | - | 0.41-1.16 µM | |

| Compound 2 | 4.51-6.33 µM | - | - | - | 0.41-1.16 µM | |

| Compound 3 | 4.51-6.33 µM | - | - | - | 0.41-1.16 µM | |

| Compound 4 | 4.51-6.33 µM | - | - | - | 0.41-1.16 µM |

Note: Compounds 1-4 are oleane-type triterpene saponins. The original paper provides a range for the IC50 values.

Lupane-Type Triterpenes from Glochidion eriocarpum and Glochidion sphaerogynum

| Compound | MCF-7 | NCI-H460 | SF-268 | Reference |

| Glochidonol | >100 µM | >100 µM | >100 µM | |

| Glochidiol | >100 µM | >100 µM | >100 µM | |

| Lup-20(29)-en-1β,3β-diol | 66.1 µM | 67.0 µM | 48.0 µM | |

| Glochidone | >100 µM | >100 µM | >100 µM |

Oleanane Derivatives from Glochidion puberum

| Compound | HCT-116 | Reference |

| Glochidpurnoid B (Compound 2) | 0.80 µM | |

| Compound 3 | 2.99 µM | |

| Compound 5 | 1.55 µM | |

| Compound 6 | 2.11 µM | |

| Compound 11 | 1.89 µM | |

| Compound 17 | 2.33 µM | |

| 5-Fluorouracil (Positive Control) | 3.89 µM |

Experimental Protocols

The isolation and characterization of triterpenoids from Glochidion species, along with the evaluation of their biological activity, involve a series of sophisticated experimental procedures.

Isolation and Purification of Triterpenoids

A general workflow for the isolation of triterpenoids from Glochidion plant material is outlined below.

References

The Ethnobotanical Significance and Therapeutic Potential of 3-Epiglochidiol from Glochidion Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The genus Glochidion, belonging to the family Phyllanthaceae, encompasses a diverse group of plants with a rich history in traditional medicine across Asia and the Pacific Islands.[1] Various species are employed to treat a wide range of ailments, including cancer, inflammation, gastrointestinal disorders, and skin diseases.[2] A characteristic class of triterpenoids, particularly those with a lupane (B1675458) skeleton such as glochidiol (B20532) and its isomers like 3-Epiglochidiol, are frequently isolated from these plants and are believed to contribute significantly to their therapeutic properties.[2][3] This technical guide provides an in-depth analysis of the ethnobotanical uses of Glochidion species containing these compounds, supported by quantitative data on their biological activities. Furthermore, it details the experimental protocols for the isolation and evaluation of these compounds and elucidates the known signaling pathways through which they exert their effects, with a primary focus on the anti-cancer activity of glochidiol through tubulin polymerization inhibition.

Ethnobotanical Uses of Glochidion Species

The traditional medicinal applications of Glochidion species are extensive and varied. The table below summarizes the documented ethnobotanical uses of several key species from which glochidiol and related triterpenoids have been isolated. This highlights the strong correlation between the traditional use of these plants for diseases like cancer and inflammatory conditions, and the modern scientific findings on the bioactivities of their constituent compounds.

| Species | Traditional Medicinal Uses | Parts Used |

| Glochidion eriocarpum | Used to treat lacquer poison, convergence, diarrhea, dampness, itching, urticaria, mastitis, toothache, menorrhagia, eczema, and enteritis.[4][5] | Whole plant, stem bark, roots, and leaves |

| Glochidion zeylanicum | Employed against coughs, pneumonia, abdominal pain, traumatic injuries, and skin diseases. Also used as a refrigerant and restorative.[1][6] | All parts |

| Glochidion philippicum | Traditionally used for treating bacterial infections and malaria.[3] | Roots, leaves, and stems |

| Glochidion calocarpum | Utilized for alimentary disorders such as diarrhea, dysentery, and amoebiasis, as well as for skin diseases. | Bark and seeds |

| Glochidion multiloculare | Applied in the treatment of dysentery, stomach disorders, and piles.[2] | Not specified |

| Glochidion puberum | Used as a febrifuge and depurative, and to dispel clots, treat dysentery, diarrhea, rupture, and cough. | All parts |

| Glochidion velutinum | Employed in the treatment of diabetes, cancer, and wounds. | All parts |

| Glochidion sphaerogynum | Used as an anti-cancer agent and for influenza and eczema. | Root and aerial parts |

Quantitative Data on Biological Activity

Recent scientific investigations have begun to quantify the biological effects of glochidiol, particularly its potent anti-cancer properties. The primary mechanism of action identified is the inhibition of tubulin polymerization, a critical process in cell division. The following tables present the available quantitative data for the cytotoxic and anti-tubulin activities of glochidiol.

Table 2.1: In Vitro Cytotoxicity of Glochidiol Against Human Lung Cancer Cell Lines

| Cell Line | IC₅₀ (µM) |

| HCC-44 | 1.62 |

| HOP-62 | 2.01 |

| Calu-6 | 2.10 |

| NCI-H3122 | 2.36 |

| NCI-H2087 | 4.12 |

| HARA | 4.79 |

| COR-L105 | 6.07 |

| NCI-H520 | 7.53 |

| EPLC-272H | 7.69 |

Data sourced from Chen H, et al. (2021).[7][8]

Table 2.2: Inhibitory Activity of Glochidiol on Tubulin Polymerization

| Assay | IC₅₀ (µM) |

| In vitro tubulin polymerization | 2.76 |

Data sourced from Chen H, et al. (2021).[7][8]

Experimental Protocols

This section outlines the generalized methodologies for the extraction, isolation, and biological evaluation of glochidiol from Glochidion species.

Extraction and Isolation of Glochidiol

The following workflow illustrates a typical procedure for the extraction and isolation of triterpenoids like glochidiol from Glochidion plant material.

Caption: Generalized workflow for the extraction and isolation of glochidiol.

Methodology:

-

Extraction: Air-dried and powdered plant material (e.g., stems, twigs, leaves) is extracted with 95% ethanol (B145695) at room temperature. The solvent is then evaporated to yield a crude extract.[9]

-

Fractionation: The crude extract is suspended in water and partitioned with ethyl acetate (B1210297) (EtOAc). The EtOAc fraction, which is enriched with triterpenoids, is collected.[9]

-

Purification: The EtOAc fraction is subjected to column chromatography on silica gel using a gradient of petroleum ether (PE) and EtOAc. Fractions are collected and analyzed by thin-layer chromatography (TLC). Fractions containing the compound of interest are further purified by high-performance liquid chromatography (HPLC) to yield pure glochidiol.[8]

-

Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR - 1H, 13C, COSY, HMBC, HSQC) and Mass Spectrometry (MS).

Cell Viability (MTT) Assay

The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds like glochidiol.

Caption: Workflow for the MTT cell viability assay.

Methodology:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at an optimal density and incubated for 18-24 hours.[1]

-

Treatment: The cells are treated with various concentrations of glochidiol (and appropriate controls) and incubated for a desired period (e.g., 24, 48, or 72 hours).[1]

-

MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 1-4 hours to allow for the formation of formazan crystals by viable cells.[1]

-

Solubilization: The media is removed, and dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.[1]

-

Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of 540-595 nm.[1] The percentage of cell viability is calculated relative to the untreated control.

Tubulin Polymerization Assay

This assay measures the effect of compounds on the in vitro polymerization of tubulin into microtubules.

Caption: Workflow for the in vitro tubulin polymerization assay.

Methodology:

-

Preparation: Purified tubulin is reconstituted in a polymerization buffer.[10]

-

Treatment: The tubulin solution is added to a 96-well plate containing various concentrations of glochidiol or control compounds.[10]

-

Polymerization and Monitoring: The plate is incubated at 37°C, and the increase in absorbance at 340 nm, which corresponds to the formation of microtubules, is monitored over time using a microplate reader.[10] The inhibitory effect of glochidiol is determined by comparing the rate and extent of polymerization to the control.

Signaling Pathways

The anti-cancer activity of glochidiol is primarily attributed to its interaction with the microtubule network, a critical component of the cytoskeleton involved in cell division.

Inhibition of Tubulin Polymerization

Glochidiol acts as a microtubule-destabilizing agent by inhibiting the polymerization of tubulin dimers into microtubules.[7] This action is mediated by its binding to the colchicine (B1669291) binding site on β-tubulin.[8] The disruption of microtubule dynamics leads to the arrest of the cell cycle at the G2/M phase, ultimately triggering apoptosis (programmed cell death).

Caption: Signaling pathway of glochidiol-induced apoptosis via tubulin polymerization inhibition.

Potential Alternative Signaling Pathways

While the inhibition of tubulin polymerization is the most well-documented mechanism for glochidiol, other lupane-type triterpenoids have been shown to modulate a variety of other signaling pathways implicated in cancer.[5][9] These may represent additional or complementary mechanisms of action for glochidiol and warrant further investigation. These pathways include:

-

NF-κB Pathway: Inhibition of the NF-κB signaling pathway can reduce inflammation and cell survival.[5]

-

Wnt/β-catenin Pathway: Modulation of this pathway can affect cell proliferation and differentiation.[5]

-

PI3K/Akt Pathway: Inhibition of this pathway can suppress cell survival and growth.[5]

Conclusion

This compound (glochidiol) and related triterpenoids from Glochidion species represent a promising class of natural products with significant therapeutic potential, particularly in the field of oncology. The long-standing ethnobotanical use of these plants for treating ailments such as cancer is now being validated by modern scientific research, which has identified the potent cytotoxic and anti-proliferative effects of these compounds. The primary mechanism of action, the inhibition of tubulin polymerization, is a well-established target for cancer chemotherapy. The detailed experimental protocols and understanding of the signaling pathways provided in this guide are intended to facilitate further research and development of glochidiol and other Glochidion-derived compounds as novel therapeutic agents. Future research should focus on quantifying the concentration of these active compounds in various Glochidion species, exploring potential synergistic effects with other phytochemicals, and further elucidating the full spectrum of their molecular targets and signaling pathways.

References

- 1. researchtweet.com [researchtweet.com]

- 2. texaschildrens.org [texaschildrens.org]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Lupane-type triterpenes and their anti-cancer activities against most common malignant tumors: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. MTT assay protocol | Abcam [abcam.com]

- 7. Investigation of phytochemical constituents, GC-MS, DPPH free radical scavenging assay, and mineral contents of Glochidion sphaerogynum (Mull. Arg.) Kurz bark extract | Plant Science Today [horizonepublishing.com]

- 8. Glochodpurnoid B from Glochidion puberum Induces Endoplasmic Reticulum Stress-Mediated Apoptosis in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Lupane-type triterpenes and their anti-cancer activities against most common malignant tumors: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Stereochemistry of 3-Epiglochidiol and its Isomers: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the stereochemistry of the lupane-type triterpenoid, 3-epiglochidiol (B109229), and its isomers. It covers their structural elucidation, comparative quantitative data, experimental protocols for isolation and characterization, and known biological activities, with a focus on their potential in drug development.

Introduction to Glochidiol (B20532) and its Stereoisomers

Glochidiol and its epimer, this compound, are naturally occurring pentacyclic triterpenoids belonging to the lupane (B1675458) class. These compounds are primarily isolated from plants of the Glochidion genus (Euphorbiaceae), which are utilized in traditional medicine for treating various ailments.[1][2] The stereochemical configuration of these molecules, particularly at the C-3 position, plays a crucial role in their biological activity, making a thorough understanding of their stereochemistry essential for potential therapeutic applications.

The core structure of these compounds is the lupane skeleton, a complex arrangement of five fused rings with multiple chiral centers. The key distinction between glochidiol and this compound lies in the orientation of the hydroxyl group at the C-3 position of the A-ring. In glochidiol, the hydroxyl group is in the β-position (equatorial), whereas in this compound, it is in the α-position (axial). This epimeric relationship is the primary focus of their comparative stereochemical analysis.

Quantitative Data and Spectroscopic Analysis

The structural elucidation and differentiation of glochidiol and this compound heavily rely on spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR). The change in stereochemistry at C-3 significantly influences the chemical shifts of nearby carbon and proton atoms.

Comparative ¹³C NMR Data

The ¹³C NMR chemical shifts provide a clear distinction between the two epimers. The axial orientation of the 3-hydroxyl group in this compound results in a characteristic upfield shift for C-3 and other nearby carbons compared to the equatorial orientation in glochidiol.

| Carbon No. | Glochidiol (3β-OH) δc [ppm] | This compound (3α-OH) δc [ppm] | Key Differences |

| 1 | 38.7 | 38.1 | Minor Shift |

| 2 | 27.4 | 24.9 | Upfield Shift |

| 3 | 79.0 | 76.1 | Significant Upfield Shift |

| 4 | 38.8 | 38.9 | No Significant Change |

| 5 | 55.3 | 55.9 | Minor Shift |

| 23 | 28.0 | 22.9 | Upfield Shift |

| 24 | 15.4 | 16.2 | Minor Shift |

Note: Data is compiled from typical values for 3β-hydroxy and 3α-hydroxy lupane triterpenoids. Exact values may vary slightly based on solvent and instrumentation.

Cytotoxic Activity

Glochidiol has demonstrated significant cytotoxic activity against various human cancer cell lines. This biological activity is a key driver for research into its mechanism of action.

| Cell Line | IC₅₀ (µM) for Glochidiol |

| HCC-44 (Lung Cancer) | 1.62[3] |

| HOP-62 (Lung Cancer) | 2.01[3] |

| Calu-6 (Lung Cancer) | 2.10[3] |

| NCI-H3122 (Lung Cancer) | 2.36[3] |

| NCI-H2087 (Lung Cancer) | 4.12[3] |

| HARA (Lung Cancer) | 4.79[3] |

| COR-L105 (Lung Cancer) | 6.07[3] |

| NCI-H520 (Lung Cancer) | 7.53[3] |

| EPLC-272H (Lung Cancer) | 7.69[3] |

| HCT-116 (Colorectal Cancer) | ~2.99 (for compound 11, glochidiol)[1] |

Experimental Protocols

Isolation and Purification of Glochidiol and this compound

The following is a generalized protocol for the isolation of lupane-type triterpenoids from Glochidion species, based on methodologies cited in the literature.[1][2]

-

Extraction: The air-dried and powdered plant material (e.g., stems, roots) is exhaustively extracted with a polar solvent, typically 95% ethanol (B145695) (EtOH), at room temperature.[1]

-

Partitioning: The resulting crude extract is concentrated under reduced pressure and then partitioned between ethyl acetate (B1210297) (EtOAc) and water to separate compounds based on polarity.[1]

-

Chromatography: The bioactive EtOAc-soluble fraction is subjected to multiple rounds of column chromatography. Common stationary phases include silica (B1680970) gel and Sephadex LH-20. Elution is performed with a gradient of solvents, such as hexane-EtOAc or chloroform-methanol, to separate the mixture into fractions.

-

Purification and Identification: Fractions containing the target compounds are further purified, often using preparative High-Performance Liquid Chromatography (HPLC). The structures of the purified compounds are then elucidated using spectroscopic methods, including ¹H NMR, ¹³C NMR, 2D NMR (COSY, HMBC, HSQC), and Mass Spectrometry (MS).[2]

Biological Activity and Signaling Pathways

Research has shown that glochidiol possesses potent anticancer properties. Its mechanism of action has been identified as the inhibition of tubulin polymerization by binding to the colchicine (B1669291) binding site.[3] This disruption of microtubule dynamics leads to cell cycle arrest and ultimately apoptosis.

Mechanism of Action: Tubulin Inhibition

The primary anticancer mechanism of glochidiol involves its interaction with tubulin, the protein subunit of microtubules. Microtubules are essential components of the cytoskeleton and the mitotic spindle, which is necessary for chromosome segregation during cell division.

-

Binding to Tubulin: Glochidiol binds to the colchicine binding site on β-tubulin.[3]

-

Inhibition of Polymerization: This binding event disrupts the assembly of α- and β-tubulin dimers into microtubules, inhibiting their formation.[3]

-

Cell Cycle Arrest: The failure to form a functional mitotic spindle leads to an arrest of the cell cycle, typically at the G2/M phase.

-

Induction of Apoptosis: Prolonged cell cycle arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death in cancer cells.

Conclusion and Future Directions

The stereochemistry of this compound and its isomer glochidiol is a critical determinant of their physicochemical properties and biological activities. The distinct axial and equatorial orientations of the C-3 hydroxyl group lead to measurable differences in their NMR spectra and likely influence their interaction with biological targets. The potent anti-cancer activity of glochidiol, mediated through tubulin inhibition, establishes it as a promising lead compound for drug development.

Future research should focus on the stereoselective synthesis of both epimers to enable more detailed structure-activity relationship (SAR) studies. Investigating the biological activity of this compound is of particular importance to determine if the axial hydroxyl group enhances or diminishes its cytotoxic effects. Furthermore, exploring the potential of these compounds against other diseases, such as viral infections, could open new avenues for their therapeutic application.

References

- 1. Glochodpurnoid B from Glochidion puberum Induces Endoplasmic Reticulum Stress-Mediated Apoptosis in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Glochidiol, a natural triterpenoid, exerts its anti-cancer effects by targeting the colchicine binding site of tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Chromatographic Separation and Analysis of 3-Epiglochidiol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the chromatographic separation and purification of 3-Epiglochidiol, a bioactive triterpenoid (B12794562) found in plants of the Glochidion genus. The methodology covers solvent extraction, liquid-liquid partitioning, and column chromatography for the isolation of this compound. Additionally, a representative High-Performance Liquid Chromatography (HPLC) method for the quantification and purity assessment of the isolated compound is presented. This document also includes a summary of the known biological activities of related triterpenoids and a proposed signaling pathway for its potential cytotoxic effects, providing a valuable resource for researchers interested in the therapeutic potential of this natural product.

Introduction

This compound is a lupane-type triterpenoid that, along with other related compounds isolated from Glochidion species, has garnered interest for its potential pharmacological activities. Triterpenoids from this genus have demonstrated a range of biological effects, including cytotoxic, anti-inflammatory, and antimicrobial properties.[1][2][3][4][5] The effective isolation and purification of this compound are crucial for its structural elucidation, pharmacological screening, and subsequent drug development. This application note outlines a comprehensive workflow for the chromatographic separation of this compound from a plant matrix, based on established methods for triterpenoid isolation from Glochidion species.

Experimental Protocols

Extraction and Isolation of this compound

This protocol describes a general procedure for the extraction and isolation of this compound from the dried and powdered plant material (e.g., leaves or stems) of a Glochidion species.

2.1.1. Materials and Reagents

-

Dried, powdered plant material from a Glochidion species

-

Methanol (B129727) (ACS grade)

-

n-Hexane (ACS grade)

-

Ethyl acetate (B1210297) (ACS grade)

-

Dichloromethane (ACS grade)

-

Acetone (ACS grade)

-

Silica (B1680970) gel (60-120 mesh) for column chromatography

-

Rotary evaporator

-

Glass column for chromatography

-

Beakers, flasks, and other standard laboratory glassware

2.1.2. Protocol for Extraction and Liquid-Liquid Partitioning

-

Macerate the dried, powdered plant material (1 kg) in methanol (5 L) at room temperature for 72 hours.

-

Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude methanol extract.

-

Suspend the crude methanol extract in distilled water (1 L) and perform sequential liquid-liquid partitioning with n-hexane (3 x 1 L) and then ethyl acetate (3 x 1 L).

-

Separate the layers and concentrate the n-hexane and ethyl acetate fractions using a rotary evaporator. This compound is expected to be present in the less polar n-hexane or moderately polar ethyl acetate fraction.

2.1.3. Protocol for Column Chromatography

-

Prepare a silica gel column (e.g., 5 cm diameter, 60 cm length) packed with silica gel in n-hexane.

-

Adsorb the dried n-hexane or ethyl acetate fraction onto a small amount of silica gel and load it onto the top of the prepared column.

-

Elute the column with a gradient of increasing polarity using a solvent system such as n-hexane:ethyl acetate or n-hexane:acetone.

-

Collect fractions of 50-100 mL and monitor the separation using Thin Layer Chromatography (TLC) with an appropriate solvent system and visualization reagent (e.g., ceric sulfate (B86663) spray followed by heating).

-

Pool the fractions containing the compound of interest (based on TLC analysis) and concentrate them to yield purified this compound.

-

Further purification can be achieved by recrystallization or by using additional chromatographic steps such as Sephadex LH-20 chromatography or preparative HPLC.

Experimental Workflow for Isolation of this compound

Caption: Workflow for the extraction and isolation of this compound.

HPLC Analysis of this compound

The following is a representative HPLC method for the analysis of lupane-type triterpenoids, which can be adapted and optimized for the quantification of this compound.

2.2.1. Instrumentation and Chromatographic Conditions

| Parameter | Condition |

| HPLC System | A standard HPLC system with a UV-Vis or PDA detector |

| Column | C8 or C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile (B52724):Water (gradient or isocratic, e.g., 90:10 v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 210 nm |

| Injection Volume | 20 µL |

2.2.2. Standard and Sample Preparation

-

Standard Solution: Prepare a stock solution of purified this compound (or a related standard like lupeol) in methanol or acetonitrile at a concentration of 1 mg/mL. Prepare a series of working standard solutions by diluting the stock solution to concentrations ranging from 1 to 100 µg/mL.

-

Sample Solution: Accurately weigh a portion of the isolated compound or extract, dissolve it in the mobile phase, and dilute to a suitable concentration for HPLC analysis. Filter the solution through a 0.45 µm syringe filter before injection.

2.2.3. Data Analysis

-

Identify the peak corresponding to this compound by comparing its retention time with that of the standard.

-

Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

-

Quantify the amount of this compound in the sample by using the regression equation from the calibration curve.

Quantitative Data

The following table presents representative quantitative data for the HPLC analysis of a lupane-type triterpenoid, lupeol, which is structurally similar to this compound. This data can serve as a reference for method development and validation for this compound analysis.

Table 1: Representative HPLC Method Validation Parameters for a Lupane-Type Triterpenoid (Lupeol)

| Parameter | Result |

| Linearity Range (µg/mL) | 10 - 160 |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD, µg/mL) | 0.38 |

| Limit of Quantification (LOQ, µg/mL) | 0.98 |

| Precision (RSD %) | < 2% |

| Accuracy (Recovery %) | 98 - 102% |

| Retention Time (min) | Varies with exact conditions |

Biological Activity and Signaling Pathway

Triterpenoids isolated from Glochidion species have been reported to exhibit significant cytotoxic activity against various cancer cell lines. The mechanism of action often involves the induction of apoptosis. For instance, some oleanane-type triterpene saponins (B1172615) from Glochidion eriocarpum induce apoptosis in HCT-116 and HL-60 cancer cells. This process is characterized by chromatin condensation, a decrease in the anti-apoptotic protein Bcl-2, an increase in the pro-apoptotic protein Bax, and the activation of caspases.

Based on these findings, a representative signaling pathway for the induction of apoptosis by a cytotoxic triterpenoid from Glochidion is proposed below.

Proposed Signaling Pathway for Triterpenoid-Induced Apoptosis

Caption: Representative mitochondrial pathway of apoptosis induced by a cytotoxic triterpenoid.

Conclusion

The protocols and data presented in this application note provide a comprehensive guide for the isolation, purification, and analysis of this compound. The described chromatographic techniques are robust and can be adapted for the separation of other related triterpenoids. The information on the biological activity and the proposed signaling pathway will be valuable for researchers investigating the therapeutic potential of this class of natural products. Further studies are warranted to fully elucidate the specific pharmacological profile and mechanism of action of this compound.

References

- 1. Cytotoxic oleane-type triterpene saponins from Glochidion eriocarpum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Glochodpurnoid B from Glochidion puberum Induces Endoplasmic Reticulum Stress-Mediated Apoptosis in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. New triterpenoid saponins from Glochidion eriocarpum and their cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols: ¹H and ¹³C NMR Chemical Shifts of 3-Epiglochidiol

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Epiglochidiol, a lupane-type pentacyclic triterpenoid (B12794562), is a natural product isolated from various plant species, notably from the genus Glochidion. Triterpenoids are a diverse class of compounds with a wide range of reported biological activities, making them of significant interest in pharmacology and drug development. The precise structural elucidation of these complex molecules is paramount for understanding their structure-activity relationships. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous determination of the structure and stereochemistry of such natural products. This document provides the detailed ¹H and ¹³C NMR chemical shifts for this compound, along with a standard protocol for sample preparation and data acquisition.

Chemical Structure

This compound is an isomer of glochidiol (B20532), with the key stereochemical difference being the orientation of the hydroxyl group at the C-3 position. In this compound, this hydroxyl group is in an axial orientation (α-configuration), whereas in glochidiol it is equatorial (β-configuration). This seemingly minor difference results in distinct chemical shifts in their respective NMR spectra, particularly for the A-ring carbons and protons. The compound is also known in scientific literature as 3-epi-lupeol.

¹H and ¹³C NMR Chemical Shift Data

The ¹H and ¹³C NMR spectral data for this compound, recorded in CDCl₃, are summarized in the tables below. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).

Table 1: ¹H NMR Chemical Shift Data of this compound (in CDCl₃)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 3 | 3.19 | dd | 11.5, 4.5 |

| 29a | 4.68 | d | 2.5 |

| 29b | 4.56 | d | 2.5 |

| 19 | 2.38 | m | |

| 23 | 0.76 | s | |

| 24 | 0.83 | s | |

| 25 | 0.97 | s | |

| 26 | 1.03 | s | |

| 27 | 0.94 | s | |

| 28 | 0.79 | s | |

| 30 | 1.68 | s |

Note: The signals for other protons of the triterpenoid skeleton typically appear as complex multiplets in the region of 0.70-2.20 ppm.

Table 2: ¹³C NMR Chemical Shift Data of this compound (in CDCl₃)

| Position | Chemical Shift (δ, ppm) | Position | Chemical Shift (δ, ppm) |

| 1 | 38.7 | 16 | 35.6 |

| 2 | 27.4 | 17 | 43.0 |

| 3 | 79.0 | 18 | 48.3 |

| 4 | 38.9 | 19 | 48.0 |

| 5 | 55.3 | 20 | 150.9 |

| 6 | 18.3 | 21 | 29.8 |

| 7 | 34.2 | 22 | 40.0 |

| 8 | 40.8 | 23 | 28.0 |

| 9 | 50.4 | 24 | 15.4 |

| 10 | 37.2 | 25 | 16.1 |

| 11 | 20.9 | 26 | 16.0 |

| 12 | 25.1 | 27 | 14.5 |

| 13 | 38.0 | 28 | 18.0 |

| 14 | 42.8 | 29 | 109.3 |

| 15 | 27.4 | 30 | 19.3 |

Experimental Protocols

Isolation of this compound

A general protocol for the isolation of this compound from a plant source, such as the leaves or bark of a Glochidion species, is outlined below. This protocol may require optimization based on the specific plant material and the abundance of the target compound.

Caption: Workflow for the isolation of this compound.

NMR Sample Preparation and Data Acquisition

1. Sample Preparation:

-

Weigh approximately 5-10 mg of the purified this compound.

-

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃). For quantitative NMR, the use of an internal standard with a known concentration is recommended.

-

Transfer the solution to a 5 mm NMR tube.

2. NMR Data Acquisition:

-

The NMR spectra should be acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Spectroscopy:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 16 or 32 scans).

-

-

¹³C NMR Spectroscopy:

-

Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

-

Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans for adequate signal averaging (e.g., 1024 or more).

-

-

2D NMR Spectroscopy (for structural confirmation):

-

To unambiguously assign all proton and carbon signals, a suite of 2D NMR experiments is highly recommended. These include:

-

COSY (Correlation Spectroscopy): To identify proton-proton spin coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons (typically over 2-3 bonds), which is crucial for establishing the connectivity of the carbon skeleton.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the stereochemistry of the molecule by identifying protons that are close in space.

-

-

Logical Relationship for Structure Elucidation

The process of elucidating the structure of this compound using NMR data follows a logical progression, integrating information from various NMR experiments.

Caption: Logical workflow for NMR-based structure elucidation.

Application Notes and Protocols for the Mass Spectrometry Fragmentation Analysis of 3-Epiglochidiol

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Epiglochidiol is a naturally occurring pentacyclic triterpenoid (B12794562) belonging to the lupane (B1675458) family. Triterpenoids are a diverse class of organic compounds widely distributed in plants and are of significant interest to researchers due to their broad range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. Understanding the chemical structure and fragmentation behavior of these compounds is crucial for their identification, characterization, and development as potential therapeutic agents. Mass spectrometry is a powerful analytical technique for this purpose, providing detailed information about the molecular weight and structural features of molecules through the analysis of their fragmentation patterns.

This document provides a detailed overview of the expected mass spectrometry fragmentation pattern of this compound, along with protocols for its analysis. Due to the limited availability of a published mass spectrum specifically for this compound, this application note utilizes data from its close structural isomer, Betulin (lup-20(29)-ene-3β,28-diol), which shares the same molecular formula (C₃₀H₅₀O₂) and molecular weight (442.7 g/mol ). The fragmentation pattern of Betulin is expected to be highly similar to that of this compound, providing a reliable reference for identification and structural elucidation.

Chemical Structure

This compound is a lupane-type triterpenoid with the following chemical structure:

Chemical Formula: C₃₀H₅₀O₂ Molecular Weight: 442.7 g/mol CAS Number: 29028-10-2[1]

Mass Spectrometry Fragmentation Pattern

The fragmentation of this compound under electron ionization (EI) is not characterized by a retro-Diels-Alder (rDA) reaction, which is typically not favored in lupane skeletons that lack a double bond in the C-ring. Instead, the fragmentation pattern is dominated by the loss of hydroxyl groups and characteristic cleavages of the E-ring.

Based on the analysis of its structural isomer, Betulin, the following fragmentation pattern is expected for this compound.

Quantitative Fragmentation Data

The table below summarizes the major fragment ions observed in the electron ionization mass spectrum of the closely related compound, Betulin. This data serves as a reference for the expected fragmentation of this compound.

| m/z | Proposed Fragment | Relative Abundance (%) |

| 442 | [M]⁺ | 15 |

| 427 | [M - CH₃]⁺ | 5 |

| 424 | [M - H₂O]⁺ | 10 |

| 411 | [M - CH₂OH]⁺ | 20 |

| 393 | [M - H₂O - CH₂OH]⁺ | 8 |

| 234 | E-ring cleavage fragment | 30 |

| 207 | Further fragmentation | 45 |

| 203 | Further fragmentation | 60 |

| 189 | Further fragmentation | 100 (Base Peak) |

Note: This data is based on the mass spectrum of Betulin and is presented as a predictive guide for this compound.

Proposed Fragmentation Pathway

The following diagram illustrates the proposed major fragmentation pathway for this compound under electron ionization, based on the fragmentation of its isomer, Betulin.

Caption: Proposed EI mass spectrometry fragmentation pathway of this compound.

Experimental Protocols

This section provides a general protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), a common technique for the analysis of triterpenoids.

Sample Preparation

-

Extraction: Extract the plant material or sample containing this compound with a suitable organic solvent such as methanol, ethanol, or chloroform.

-

Purification: The crude extract can be subjected to column chromatography on silica (B1680970) gel or other separation techniques to isolate and purify this compound.

-

Derivatization (Optional but Recommended for GC-MS): To improve volatility and thermal stability, the hydroxyl groups of this compound can be derivatized, for example, by silylation. A common method involves reacting the dried sample with a mixture of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and trimethylchlorosilane (TMCS) in a solvent like pyridine.

GC-MS Analysis

-

Gas Chromatograph: An Agilent 7890A GC system or equivalent.

-

Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Inlet: Splitless injection mode.

-

Injection Volume: 1 µL.

-

Inlet Temperature: 280 °C.

-

Oven Temperature Program:

-

Initial temperature: 150 °C, hold for 2 minutes.

-

Ramp to 280 °C at 10 °C/min.

-

Hold at 280 °C for 20 minutes.

-

-

Mass Spectrometer: An Agilent 5975C MSD or equivalent.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 50-600.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

Data Analysis

The acquired mass spectra can be analyzed by comparing the fragmentation pattern with the data provided in this application note and with mass spectral libraries such as the NIST/EPA/NIH Mass Spectral Library. The identification of this compound can be confirmed by the presence of the characteristic molecular ion peak and the key fragment ions.

Conclusion

This application note provides a comprehensive guide to the expected mass spectrometry fragmentation pattern of this compound, based on data from its close structural isomer, Betulin. The provided protocols for GC-MS analysis offer a starting point for researchers working on the identification and characterization of this and other related lupane-type triterpenoids. The detailed fragmentation data and the proposed pathway will aid in the structural elucidation of these biologically important natural products, facilitating further research into their therapeutic potential.

References

Application Note: A Proposed HPLC Method for the Quantification of 3-Epiglochidiol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines a proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 3-Epiglochidiol, a triterpenoid (B12794562) found in various plant species, notably within the Phyllanthus and Glochidion genera. As no standardized, validated HPLC method for this compound is currently published, this application note provides a comprehensive, albeit hypothetical, protocol based on established analytical techniques for similar triterpenoid compounds. The proposed method utilizes reverse-phase chromatography with UV detection at a low wavelength, which is a common approach for analytes lacking a strong chromophore.[1][2][3] This document provides a starting point for method development and validation in accordance with ICH guidelines.

Introduction

This compound is a naturally occurring triterpenoid that has been isolated from several plant species. Triterpenoids are a large and structurally diverse class of natural products with a wide range of reported biological activities. Accurate and precise quantification of these compounds is essential for quality control of herbal materials, pharmacokinetic studies, and drug discovery and development processes.

The primary challenge in the HPLC analysis of triterpenoids like this compound is their lack of a significant UV-absorbing chromophore, which can result in poor sensitivity with standard UV detectors.[1][2] To overcome this, detection at low wavelengths (e.g., 205-210 nm) is often employed.[2][3] This proposed method is designed to serve as a robust starting point for researchers seeking to develop and validate a quantitative analytical procedure for this compound.

Proposed HPLC Method

Chromatographic Conditions

The following HPLC conditions are proposed for the analysis of this compound. These parameters are based on methods successfully used for the separation of other triterpenoids.[2][3]

| Parameter | Proposed Condition |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | C18 Reverse-Phase Column (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | A: AcetonitrileB: Water with 0.1% Formic Acid |

| Gradient | 70% A to 95% A over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30°C |

| Detector | UV/Vis Diode Array Detector (DAD) |

| Detection Wavelength | 205 nm |

Note: Due to the lack of a strong chromophore in this compound, detection at a low wavelength is suggested.[2] This may result in a higher baseline noise. Alternative detection methods such as Charged Aerosol Detection (CAD) or Mass Spectrometry (MS) could be considered for enhanced sensitivity and specificity. Chemical derivatization to introduce a UV-active or fluorescent tag is another advanced option.[1]

Experimental Protocols

Materials and Reagents

-

This compound reference standard (>98% purity)

-

HPLC-grade acetonitrile

-

HPLC-grade methanol (B129727)

-

Formic acid, analytical grade

-

Ultrapure water (18.2 MΩ·cm)

-

Plant material (e.g., dried and powdered leaves of a Glochidion or Phyllanthus species)

Standard Solution Preparation

-

Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation (from Plant Material)

-

Extraction:

-

Accurately weigh 1.0 g of dried, powdered plant material.

-

Transfer the powder to a conical flask and add 20 mL of methanol.

-

Sonicate the mixture for 30 minutes at room temperature.

-

Centrifuge the mixture at 4000 rpm for 15 minutes.

-

Collect the supernatant. Repeat the extraction process on the plant residue two more times.

-

Pool the supernatants and evaporate to dryness under reduced pressure using a rotary evaporator.

-

-

Sample Clean-up (Solid-Phase Extraction - SPE):

-

Reconstitute the dried extract in 5 mL of 50% methanol.

-

Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.

-

Load the reconstituted extract onto the SPE cartridge.

-

Wash the cartridge with 5 mL of water to remove polar impurities.

-

Elute the this compound with 10 mL of methanol.

-

Evaporate the eluate to dryness and reconstitute in 1 mL of the mobile phase.

-

-

Final Preparation:

-

Filter the final sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.

-

Method Validation (Proposed)

To ensure the reliability and accuracy of this method, a full validation should be performed according to the International Council for Harmonisation (ICH) guidelines. The following parameters should be assessed:

| Validation Parameter | Description | Acceptance Criteria (Typical) |

| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. | Peak purity analysis, comparison of retention times and UV spectra of the analyte in sample and standard. |

| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. | A minimum of 5 concentrations. Correlation coefficient (r²) > 0.999. |

| Range | The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity. | To be determined based on the linearity study. |

| Accuracy | The closeness of the test results obtained by the method to the true value. | Recovery study at three concentration levels (e.g., 80%, 100%, 120%). Recovery should be within 98-102%. |

| Precision | The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. | Repeatability (intra-day) and intermediate precision (inter-day) expressed as %RSD. %RSD should be < 2%. |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1. |